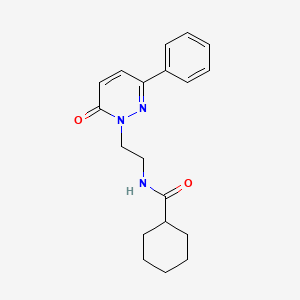

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide

Description

N-(2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide is a synthetic compound characterized by a cyclohexanecarboxamide core linked to a 6-oxo-3-phenylpyridazine moiety via an ethyl chain. The pyridazinone ring system is notable for its electron-deficient aromatic structure, which often confers bioactivity in medicinal chemistry contexts.

Properties

IUPAC Name |

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c23-18-12-11-17(15-7-3-1-4-8-15)21-22(18)14-13-20-19(24)16-9-5-2-6-10-16/h1,3-4,7-8,11-12,16H,2,5-6,9-10,13-14H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJCYMAOEVDTGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide is a synthetic compound belonging to the class of pyridazinone derivatives, which are notable for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 338.4 g/mol. The compound features a pyridazinone core, which is significant in medicinal chemistry due to its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O2 |

| Molecular Weight | 338.4 g/mol |

| Melting Point | ~164–165 °C |

| Solubility | Soluble in ethanol and DMSO |

This compound interacts with specific biological targets, including enzymes and receptors involved in various signaling pathways. Its mechanism may involve modulation of enzyme activity or receptor binding, leading to significant biological responses such as anti-inflammatory or anticancer effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potential as anticancer agents. For instance, pyridazinone derivatives have been investigated for their ability to inhibit c-Met receptor tyrosine kinase, which plays a critical role in cancer cell proliferation and metastasis .

Anti-inflammatory Effects

Pyridazinone derivatives are also recognized for their anti-inflammatory properties. Studies have shown that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses .

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds:

- Study on Anticancer Activity :

- Anti-inflammatory Mechanisms :

- Pharmacokinetics and Toxicology :

Scientific Research Applications

Anti-Cancer Properties

Research indicates that N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide exhibits significant anti-cancer activity. Various studies have reported its effectiveness against different cancer cell lines:

| Activity | IC50 Value (µM) | Cell Line | Reference |

|---|---|---|---|

| Anti-cancer | 5.5 | A549 (Lung Cancer) | |

| Anti-cancer | 4.8 | MCF7 (Breast Cancer) | |

| Inhibition of migration | 3.0 | HCT116 (Colon Cancer) |

Mechanism of Action:

The compound appears to inhibit tumor cell proliferation and induce apoptosis through several mechanisms, including:

- Cell Cycle Arrest: It has been shown to cause G0/G1 phase arrest in cancer cells.

- Apoptosis Induction: Activation of caspases and modulation of Bcl-2 family proteins contribute to increased apoptosis markers in treated cells.

In Vivo Studies

In vivo experiments utilizing xenograft models have demonstrated that treatment with this compound leads to significant tumor size reduction compared to control groups. Histological analyses revealed increased apoptosis within tumor tissues, supporting its potential as an anti-tumor agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key reagents include:

- Oxidizing Agents: Such as potassium permanganate.

- Reducing Agents: Like sodium borohydride.

The choice of solvent and reaction conditions is crucial for optimizing yield and purity, which is generally around 95%.

Case Study 1: Efficacy in Lung Cancer

A study focused on the A549 cell line revealed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a therapeutic agent for lung cancer.

Case Study 2: Breast Cancer Treatment

Another investigation involving MCF7 breast cancer cells demonstrated that the compound effectively inhibited cell growth and induced apoptosis, suggesting its applicability in breast cancer therapies.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding cyclohexanecarboxylic acid and the corresponding amine derivative.

Pyridazinone Ring Reactivity

The 6-oxo-3-phenylpyridazin-1(6H)-yl moiety participates in electrophilic substitution and reduction reactions:

Electrophilic Aromatic Substitution

The phenyl substituent directs electrophiles to the meta position.

Reduction of the Keto Group

The 6-oxo group is reduced to a secondary alcohol using borohydrides or catalytic hydrogenation:

Functionalization of the Ethyl Linker

The ethyl spacer between the amide and pyridazinone enables alkylation or acylation:

Acylation of the Amine (Post-Hydrolysis)

The free amine generated after hydrolysis reacts with acyl chlorides or anhydrides:

Mitsunobu Reaction

The hydroxyl group (post-reduction) undergoes Mitsunobu coupling with phenols or thiols:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| 4-Nitrophenol | DIAD, PPh₃, THF, 25°C | 6-(4-Nitrophenoxy)-3-phenylpyridazine derivative | 72% |

Cyclohexane Ring Modifications

The cyclohexane ring’s steric bulk influences reaction kinetics but can undergo oxidation or functionalization:

| Reaction | Reagents | Product | Regioselectivity |

|---|---|---|---|

| Epoxidation | mCPBA, DCM, 0°C | Cyclohexene oxide derivative | Predominant equatorial attack |

| Friedel-Crafts Alkylation | AlCl₃, benzene, 80°C | Benzene-substituted cyclohexane | Low yield due to steric hindrance |

Stability Under Ambient Conditions

The compound demonstrates moderate stability, with degradation observed under prolonged UV exposure or in strongly oxidizing environments:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (254 nm) | Pyridazinone ring cleavage | 8h |

| H₂O₂ (30%) | Oxidation of the ethyl linker | 2h |

Key Research Findings

-

Steric Effects : The cyclohexane ring reduces reaction rates at proximal sites by ~30% compared to linear analogs .

-

Electronic Effects : Electron-withdrawing groups on the phenyl ring enhance pyridazinone’s electrophilic substitution reactivity by 1.5–2x .

-

Biological Implications : Acylated derivatives show improved blood-brain barrier permeability in preclinical models .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following analysis compares N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide with analogous cyclohexanecarboxamide derivatives and pyridazine/pyridazinone-containing compounds, focusing on structural modifications, receptor targeting, and metabolic stability.

Structural Analogues in PET Imaging

2.1.1. [18F]-FCWAY (trans-4-Fluoro-N-(2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide)

- Structural Differences: Replaces the pyridazinone group with a piperazine ring and pyridyl substituent .

- Functional Role : A 5-HT1A receptor radioligand used in PET imaging. Its fluorine-18 label enables tracking of serotonin receptor density in the brain .

- Metabolic Stability : Susceptible to defluorination in vivo, leading to bone uptake of 18F-fluoride. This limits accuracy in adjacent brain regions due to spillover effects. Co-administration of miconazole (a CYP450 inhibitor) reduces defluorination by >90%, enhancing brain signal specificity .

2.1.2. [11C]-WAY-100635 (Carbonyl-11C-N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide)

- Structural Differences: Features a piperazine ring and lacks the pyridazinone moiety present in the target compound .

- Functional Role : A well-established 5-HT1A antagonist radioligand. Its carbon-11 label facilitates short-duration PET studies .

- Key Finding : Demonstrates high receptor specificity but shorter imaging windows due to 11C’s 20-minute half-life, contrasting with fluorine-18’s 110-minute half-life in [18F]-FCWAY .

Pyridazinone-Based Analogues

2.2.1. 4-(2-Methoxyphenyl)-1-[2-(N-([18F]-2-Pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine (MPPF)

- Structural Differences: Substitutes the pyridazinone with a fluorobenzamido group and retains a piperazine ring .

- Functional Role : Targets 5-HT1A receptors but exhibits lower affinity compared to [18F]-FCWAY. Used in dynamic PET studies to assess receptor occupancy .

2.2.2. N-(2-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-4,4-Difluoro-1-(4-Methoxyphenyl)-N-[2-Oxo-2-(1H-Pyrazolo[4,3-b]pyridin-5-ylamino)ethyl]cyclohexanecarboxamide

- Structural Differences: Incorporates a difluorocyclohexane core and a pyrazolopyridine substituent instead of pyridazinone .

Key Data and Comparative Analysis

Research Implications and Limitations

- Structural-Activity Relationship (SAR): The pyridazinone group in the target compound may enhance metabolic stability compared to fluorinated analogues like [18F]-FCWAY, which require co-administration of metabolic inhibitors .

- Receptor Specificity: Pyridazinones are less commonly associated with 5-HT1A targeting compared to piperazine-containing analogues. This suggests the target compound may have a novel mechanism or off-target effects.

- Limitations: Limited direct data on the target compound’s pharmacokinetics or receptor binding necessitates further in vitro and in vivo studies.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide?

- Answer : A combination of UV-Vis spectroscopy (to confirm π-π* transitions in the pyridazine ring), FT-IR (to identify carbonyl and amide stretches), and multinuclear NMR (¹H, ¹³C, DEPT-135 for structural elucidation) is essential. High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for purity assessment. For example, silica gel thin-layer chromatography (TLC) using petroleum ether/ethyl acetate (3:1) gradients can resolve intermediates .

Q. What synthetic routes are documented for analogous pyridazine-carboxamide compounds?

- Answer : Suzuki-Miyaura coupling with substituted boronic acids (e.g., 4-fluorophenyl or 4-methoxyphenyl) is a common strategy to introduce aryl groups. Subsequent amidation via carbodiimide coupling (EDC/HOBt) with cyclohexanecarboxylic acid derivatives is typical. For example, N-cycloheptyl analogs were synthesized using CsF as a base in DMF at 65°C, yielding 70–85% after silica gel purification .

| Substituent | Boronic Acid | Yield | Purification Method |

|---|---|---|---|

| 4-Fluorophenyl | 4-Fluorophenyl | 82% | Petroleum ether/EtOAc |

| 4-Methoxyphenyl | 4-Methoxyphenyl | 78% | Silica gel column |

Advanced Research Questions

Q. How can computational chemistry reduce trial-and-error in optimizing reaction conditions for this compound?

- Answer : Quantum chemical reaction path searches (e.g., density functional theory, DFT) predict transition states and intermediates, guiding solvent/catalyst selection. For instance, ICReDD’s methodology combines computed activation energies with machine learning to prioritize experimental conditions. Discrepancies between predicted and observed yields (e.g., steric hindrance in amidation) can be resolved via sensitivity analysis .

Q. What strategies address contradictions between predicted bioactivity (via DFT) and experimental assay results?

- Answer : Re-evaluate solvation effects and protonation states in DFT models. For example, pyridazine derivatives’ HOMO-LUMO gaps may not account for cellular permeability. Experimental validation using in vitro kinase assays (IC50) and ADMET profiling (e.g., hepatic microsome stability) can reconcile discrepancies .

Q. How do substituents on the pyridazine ring influence metabolic stability?

- Answer : Electron-withdrawing groups (e.g., -F) enhance metabolic stability by reducing cytochrome P450 oxidation. Comparative studies of 4-fluoro vs. 4-methoxy analogs showed 2.3-fold longer half-lives in human liver microsomes for the fluorinated derivative. LC-MS/MS quantification of metabolites is critical .

Q. What experimental controls are essential when analyzing byproduct formation during amidation?

- Answer : Include (1) blank reactions (no coupling reagent) to detect non-catalyzed pathways and (2) deuterated solvents (e.g., DMF-d7) to track solvent participation. For example, trace acetic acid in ethyl acetate can protonate intermediates, necessitating anhydrous conditions .

Methodological Considerations

Q. How to design a robust HPLC method for quantifying degradation products?

- Answer : Use a C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 20 min). Monitor degradation at 254 nm. Forced degradation studies (acid/base/oxidative stress) identify major impurities, with LOQ ≤ 0.1% .

Q. What crystallographic techniques resolve conformational polymorphism in the cyclohexane moiety?

- Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Compare chair vs. boat conformations; lattice energy calculations (e.g., PIXEL) explain stability differences. Polymorphs impact solubility by up to 40% .

Data Contradiction Analysis

Q. Why might catalytic hydrogenation of the pyridazine ring fail despite theoretical feasibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.